3-Amino-6-methoxychroman-4-one
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Overview
Description
3-Amino-6-methoxychroman-4-one is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a dihydropyran ring, with an amino group at the 3-position and a methoxy group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-methoxychroman-4-one can be achieved through various synthetic routes. One common method involves the condensation of 3-formylchromone with aniline in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the isolation and purification processes are crucial to obtain high-quality this compound for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-methoxychroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
3-Amino-6-methoxychroman-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including anticancer, antimicrobial, and antioxidant properties.
Medicine: It is used in the development of novel therapeutic agents for treating various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-6-methoxychroman-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it has been shown to inhibit the activity of certain kinases and proteases, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the amino and methoxy groups but shares the core structure.
6-Methoxychroman-4-one: Similar structure but without the amino group.
3-Amino-4H-chromen-4-one: Similar structure but lacks the methoxy group.
Uniqueness
3-Amino-6-methoxychroman-4-one is unique due to the presence of both amino and methoxy groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential for various applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C10H11NO3 |
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Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-amino-6-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H11NO3/c1-13-6-2-3-9-7(4-6)10(12)8(11)5-14-9/h2-4,8H,5,11H2,1H3 |
InChI Key |
XNNGQOHHRXLKJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(C2=O)N |
Origin of Product |
United States |
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